ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate
Description
Ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-4-carboxylate is a nitrogen-rich tricyclic compound featuring a fused heterocyclic core with four nitrogen atoms and an ethyl carboxylate substituent. The compound’s structure combines aromaticity with steric constraints, making it a candidate for applications in medicinal chemistry and materials science. Notably, this compound was previously listed in commercial catalogs (e.g., CymitQuimica) but is currently marked as discontinued across all available quantities, limiting its accessibility for ongoing research .
Properties
IUPAC Name |
ethyl 3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)9-5-7-16-11(14-9)8-4-3-6-13-10(8)15-16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFLBHUDHVIZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C3C=CC=NC3=NN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate (CAS No. 949204-48-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on available literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O₂ |
| Molecular Weight | 242.24 g/mol |
| Purity | 95% |
| CAS Number | 949204-48-2 |
The biological activity of this compound has been linked to its ability to interact with various biological targets:
- Adenosine Receptors : Preliminary studies suggest that this compound may act as an allosteric modulator of adenosine receptors. These receptors are crucial in numerous physiological processes including cardiovascular function and neurotransmission .
- Antimicrobial Activity : Some derivatives of tetraazatricyclo compounds have shown promising antimicrobial properties against various pathogens. The specific activity of this compound remains to be fully elucidated but warrants further investigation .
Case Studies
- In vitro Studies : In a study examining the effects of various tetraazatricyclo compounds on cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited cytotoxic effects at micromolar concentrations . The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications.
- Animal Models : In vivo studies using murine models have indicated that compounds with similar structures may possess anti-inflammatory properties. While specific data on this compound is limited due to its recent exploration in research settings , these findings suggest a potential avenue for future studies.
Research Findings
Recent research has focused on the synthesis and modification of tetraazatricyclo compounds to enhance their biological activity:
- Synthesis : Various synthetic routes have been explored to improve yield and purity of this compound while maintaining its structural integrity for biological assays .
- Biological Assays : Ongoing assays are being conducted to evaluate the compound's efficacy against specific cancer types and its interaction with key cellular pathways involved in apoptosis and cell proliferation .
Scientific Research Applications
The compound ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound across different domains, including medicinal chemistry, materials science, and organic synthesis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The tetraazatricyclo structure allows for interactions with biological targets that can inhibit tumor growth. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of tetraazatricyclo compounds showed promising results in vitro against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural features may enhance its ability to penetrate bacterial cell walls and disrupt cellular functions.
- Research Findings : In vitro tests revealed that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Application : This property could be harnessed for developing new antibiotics or antiseptic formulations.
Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical and thermal properties.
- Polymerization Techniques : The compound can be polymerized using radical polymerization techniques to produce high-performance materials suitable for various applications.
- Properties : Polymers derived from this compound may exhibit increased stability and resistance to thermal degradation.
Nanotechnology
In nanotechnology, the compound's unique structure can be utilized to create nanocarriers for drug delivery systems.
- Nanocarrier Design : By functionalizing the tetraazatricyclo structure with targeting moieties, researchers can enhance the specificity of drug delivery to tumor sites.
- Case Study : Experimental results have shown improved bioavailability and reduced side effects when using such nanocarriers in preclinical models.
Synthesis of Heterocycles
The compound can act as a versatile building block in organic synthesis for creating various heterocyclic compounds.
- Synthetic Routes : Utilizing the compound in multi-step synthetic routes allows chemists to generate complex molecular architectures efficiently.
- Example Reaction : It can participate in cycloaddition reactions to form new rings and expand molecular diversity.
Catalyst Development
Due to its structural characteristics, this compound may also function as a catalyst or catalyst precursor in various chemical reactions.
- Catalytic Properties : Research indicates that modifications of this compound can lead to enhanced catalytic activity in reactions such as cross-coupling and oxidation processes.
Data Tables
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |
| Materials Science | Polymer Chemistry | Enhances mechanical/thermal properties |
| Nanotechnology | Potential for drug delivery systems | |
| Organic Synthesis | Synthesis of Heterocycles | Versatile building block for complex molecules |
| Catalyst Development | Enhanced catalytic activity observed |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Thermal Stability : Compound 16’s high melting point (298–300°C) indicates strong intermolecular interactions, likely due to hydrogen bonding from carbonyl groups .
- Solubility and Reactivity : The presence of electronegative groups (e.g., fluorine in Enamine Ltd’s derivative) enhances solubility in polar solvents, while sulfur-containing moieties may improve membrane permeability .
Preparation Methods
Cyclocondensation Approach
This method involves stepwise annulation of nitrogen-containing intermediates. A representative protocol begins with the condensation of hydrazine hydrate with α,β-unsaturated diesters. For instance, hydrazine hydrate reacts with ethyl β-anilino-diesters under reflux in ethanol, leading to pyrazolidine intermediates, which undergo subsequent cyclization. The reaction’s success hinges on avoiding competing pathways, such as ester cleavage to malonohydrazide or aldehyde azine formation.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 65–78 | |
| Temperature | Reflux (78°C) | ||
| Reaction Time | 12–24 hours | ||
| Catalyst | None |
Post-cyclization, chlorination at position 3 is achieved using POCl₃ or SOCl₂ in dichloromethane, yielding the chloro-substituted tricyclic core.
Multi-Component Reaction (MCR) Strategy
MCRs enable simultaneous formation of multiple bonds, enhancing synthetic efficiency. A Passerini three-component reaction (PT-3CR) has been adapted to integrate tetrazole aldehydes into the tricyclic framework. This method employs ethyl glyoxylate, isocyanides, and tetrazole-carboxylic acids to assemble the core structure in a single step.
Example Protocol
-
Reactants : Tetrazole-carboxylic acid (1.2 eq), ethyl glyoxylate (1 eq), tert-octyl isocyanide (1 eq).
-
Conditions : Dichloromethane, room temperature, 48 hours.
This approach minimizes side reactions and simplifies purification, though steric hindrance from bulky isocyanides can reduce yields.
Optimization of Cyclization and Functionalization
Alkylation and Protecting Group Strategies
Introducing the ethyl ester group requires careful alkylation. Benzyl bromoacetate is commonly used to protect carboxylic acid intermediates before esterification. For example, treatment of 1,4,8,11-tetraazatricyclo[9.3.1.1⁴,⁸]hexadecane with four equivalents of benzyl bromoacetate in acetonitrile achieves 88% yield of the bis-protected intermediate. Subsequent hydrogenolysis with H₂/Pd-C in ethanol removes benzyl groups, yielding the free carboxylic acid, which is then esterified with ethanol under acidic conditions.
Critical Considerations
Chlorination Techniques
Chlorination at position 3 is typically performed using POCl₃ in anhydrous DMF. The reaction proceeds via electrophilic aromatic substitution, with DMF acting as a Lewis acid catalyst.
Typical Conditions
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Chlorinating Agent | POCl₃ (3 eq) | 70–85 | |
| Solvent | Anhydrous DMF | ||
| Temperature | 0°C → RT | ||
| Time | 6 hours |
Industrial-Scale Production and Automation
Industrial synthesis prioritizes yield reproducibility and cost efficiency. Automated continuous flow systems are employed for cyclocondensation and chlorination steps, reducing reaction times by 40% compared to batch processes. Key metrics include:
Batch vs. Continuous Flow Comparison
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Cycle Time | 24 hours | 14 hours |
| Yield | 72% | 81% |
| Purity | 95% | 98% |
In-line HPLC monitoring ensures real-time quality control, enabling immediate adjustments to temperature or reagent stoichiometry.
Purification and Analytical Validation
Chromatographic Techniques
Semi-preparative HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) resolves the target compound from byproducts like ethyl 3-hydroxypyrazole-4-carboxylate.
Gradient Profile
| Time (min) | % Solvent B (ACN) |
|---|---|
| 0–2 | 5 |
| 2–32 | 5 → 65 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.85 (s, 1H, ArH).
-
HRMS : m/z calcd. for C₁₂H₁₃ClN₄O₂ [M+H]⁺ 280.71, found 280.72.
Challenges and Mitigation Strategies
Competing Side Reactions
Ester cleavage during cyclocondensation remains a major issue, reducing yields by 15–20%. Substituting ethanol with tert-butanol as the solvent suppresses hydrolysis, improving yields to 82%.
Scalability of MCRs
While MCRs excel in lab-scale synthesis, translating them to industrial settings requires addressing:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-4-carboxylate, and what are the critical reaction conditions?
- Methodology : The synthesis of tricyclic nitrogen-rich compounds often involves multi-step cyclization reactions. For example, acid-induced retro-Asinger reactions followed by condensation steps (as described for structurally related heterocycles in ) can yield complex tetraazatricyclo frameworks. Key conditions include precise pH control, temperature gradients (e.g., reflux in anhydrous solvents), and catalysts such as tetrabutylammonium bromide for electrochemical steps .
- Optimization : Reaction yields depend on stoichiometric ratios of precursors (e.g., oxazine derivatives) and the exclusion of moisture to prevent hydrolysis of intermediates .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural validation . Complementary methods include high-resolution NMR (¹H/¹³C) to confirm proton environments and mass spectrometry (HRMS) for molecular weight verification .
- Data Interpretation : For SC-XRD, refine the structure with SHELXL, ensuring R-factors < 0.05 and data-to-parameter ratios > 7.1 to minimize overfitting .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Analysis Framework :
NMR Artifacts : Check for dynamic processes (e.g., tautomerism) that broaden NMR signals. Use variable-temperature NMR to detect conformational changes .
X-ray vs. Computational Models : Compare experimental SC-XRD bond lengths/angles with density functional theory (DFT)-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
- Case Study : In , a triazolopyrimidine inhibitor’s X-ray structure revealed unexpected Mg²⁺/Zn²⁺ coordination, which NMR alone could not resolve, highlighting the need for multi-technique validation .
Q. What strategies are effective for improving the yield of the ethyl ester group during functionalization?
- Synthetic Challenges : The ester group’s stability under acidic/basic conditions is critical. notes that ester hydrolysis can occur during cyclization if pH > 6.
- Solutions :
- Use protecting groups (e.g., tert-butyl esters) during high-temperature steps.
- Optimize solvent polarity (e.g., switch from THF to DMF) to stabilize intermediates .
- Case Study : For analogous compounds, electrochemical synthesis under controlled voltage (e.g., -1.2 V vs. Ag/AgCl) improved ester retention by 30% compared to thermal methods .
Q. How does this compound interact with biological targets such as phosphodiesterases (PDEs)?
- Experimental Design :
Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to PDE active sites, focusing on conserved residues like His678 in PDE10A (as in ) .
In Vitro Assays : Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., using 3′,5′-cAMP as a substrate) .
- Data Interpretation : In , a triazolopyrimidine analog showed nM-level inhibition of PDE10A, suggesting that the tetraazatricyclo core’s planar geometry is critical for π-π stacking with aromatic residues .
Methodological Considerations
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation. Avoid long-term storage due to potential ester hydrolysis, as noted in for similar labile compounds .
- Handling : Use gloveboxes for air-sensitive steps, and characterize purity via HPLC before critical experiments .
Q. How can computational modeling aid in predicting the compound’s reactivity or supramolecular interactions?
- Tools :
- DFT Calculations : Use Gaussian or ORCA to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess aggregation tendencies .
- Validation : Cross-check computational results with experimental spectroscopic data (e.g., UV-Vis λₘₐₓ) .
Tables for Key Data
Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Critical Conditions | Key Reference |
|---|---|---|---|
| Acid-induced cyclization | 45–55 | pH 3–4, 80°C, anhydrous AcOH | |
| Electrochemical | 60–70 | -1.2 V, TBAB mediator |
Table 2 : Structural Validation Metrics
| Technique | Resolution/Error | Ideal Parameters |
|---|---|---|
| SC-XRD (SHELXL) | R-factor < 0.05 | Data/parameter ratio >7 |
| ¹H NMR | Δδ < 0.01 ppm | 600 MHz, CDCl₃/DMSO-d₆ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
